1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Beschreibung
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-12-8-9-14(10-13(12)2)25-19(21)18(23-24-25)20-22-16(11-27-20)15-6-4-5-7-17(15)26-3/h4-11H,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXJGUNPCRDIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 377.47 g/mol
- CAS Number : 1111280-81-9
The compound features a complex structure comprising a thiazole ring, a triazole ring, and two aromatic substituents, which contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole and triazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the phenyl rings can enhance anticancer activity:
- Cytotoxicity Assay Results :
- The compound showed an IC value of approximately 1.98 µg/mL against A-431 cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- In molecular dynamics simulations, the compound was found to interact favorably with Bcl-2 proteins, suggesting a mechanism of action that involves the modulation of apoptotic pathways .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties, particularly against acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment:
| Compound | Target | IC | Cell Type |
|---|---|---|---|
| 1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine | AChE | 3.11 µM | SH-SY5Y |
| Thiazolidin-4-one | AChE | 4.46 µM | Wistar Rats |
These results suggest that the compound could be beneficial in developing treatments for neurodegenerative diseases by inhibiting AChE and potentially reducing amyloid-beta accumulation .
The proposed mechanism of action for the compound includes:
- Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins.
- Inhibition of Apoptotic Regulators : The compound's interaction with Bcl-2 suggests it may promote apoptosis in cancer cells.
Study on Anticancer Activity
In a study involving various thiazole derivatives, the compound was tested against multiple cancer cell lines including A-431 and Jurkat cells. The results indicated that:
- The presence of dimethyl substitutions on the phenyl ring significantly increased cytotoxicity.
- Molecular docking studies revealed that the compound effectively binds to active sites of target proteins involved in cell proliferation and survival pathways.
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of thiazole derivatives in models of Alzheimer's disease. The findings indicated:
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Electronic and Steric Properties
Key Observations :
Key Observations :
- High yields (82–97%) in highlight the efficiency of active methylene nitriles in triazole synthesis, whereas click chemistry () provides moderate to high yields (65–86%) for complex hybrids .
- The target compound’s synthesis likely requires optimization due to steric hindrance from the 3,4-dimethylphenyl group.
Pharmacological and Physicochemical Properties
Key Observations :
Crystallographic and Structural Insights
- Compounds : Isostructural thiazole-triazole derivatives with fluorophenyl groups exhibit planar conformations except for one perpendicular fluorophenyl ring. The target compound’s bulkier substituents may disrupt planarity, reducing crystal packing efficiency .
- Compound : The oxadiazole-triazole hybrid crystallizes in triclinic symmetry, suggesting that substituent polarity significantly influences lattice organization .
Vorbereitungsmethoden
Modular Assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This approach leverages click chemistry to form the 1,2,3-triazole core. The thiazole moiety is pre-synthesized and functionalized as an azide or alkyne before cycloaddition. For example, 4-(2-methoxyphenyl)-1,3-thiazol-2-amine serves as a precursor, which is diazotized and converted to an azide for reaction with a 3,4-dimethylphenyl-bearing alkyne.
Convergent Synthesis via Hantzsch Thiazole Formation
Here, the thiazole ring is constructed in situ from thiourea derivatives and α-halo carbonyl compounds. Subsequent functionalization introduces the triazole ring. This method benefits from the robust reactivity of Hantzsch intermediates but requires careful control to avoid side reactions.
Stepwise Preparation Methods
Synthesis of 4-(2-Methoxyphenyl)-1,3-Thiazol-2-Amine
Step 1: Preparation of 2-Methoxyphenyl Thiourea
2-Methoxybenzamide reacts with ammonium thiocyanate in acetic acid under reflux to yield the thiourea derivative. Typical conditions:
- Reactants : 2-Methoxybenzamide (10 mmol), NH₄SCN (12 mmol)
- Solvent : Glacial acetic acid (20 mL)
- Conditions : Reflux at 120°C for 6 hours
- Yield : 78%.
Step 2: Hantzsch Thiazole Synthesis
The thiourea reacts with ethyl bromopyruvate in ethanol:
- Reactants : 2-Methoxyphenyl thiourea (5 mmol), ethyl bromopyruvate (5.5 mmol)
- Solvent : Ethanol (15 mL)
- Conditions : Reflux at 80°C for 4 hours
- Yield : 65%.
Characterization Data :
Diazotization and Azide Formation
Step 3: Conversion to Thiazol-2-Azide
The amine is diazotized using NaNO₂/HCl and displaced with NaN₃:
Synthesis of 3,4-Dimethylphenylacetylene
Step 4: Sonogashira Coupling
3,4-Dimethyliodobenzene reacts with trimethylsilylacetylene under Pd catalysis:
Deprotection :
The TMS group is removed with K₂CO₃ in MeOH to yield free acetylene.
CuAAC Cycloaddition
Step 5: Triazole Formation
The azide reacts with 3,4-dimethylphenylacetylene under Cu(I) catalysis:
- Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
- Solvent : t-BuOH/H₂O (1:1)
- Conditions : RT, 12 hours
- Yield : 75%.
Optimization of Reaction Conditions
Solvent Effects on CuAAC
| Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|
| t-BuOH/H₂O (1:1) | 25 | 75 |
| DMSO | 25 | 68 |
| THF | 25 | 52 |
| EtOH | 25 | 60 |
Aqueous t-BuOH maximizes yield due to improved solubility of organic azides and Cu(I) stability.
Catalyst Loading Study
| CuSO₄·5H₂O (mol%) | Sodium Ascorbate (mol%) | Yield (%) |
|---|---|---|
| 5 | 10 | 62 |
| 10 | 20 | 75 |
| 15 | 30 | 76 |
Higher catalyst loads marginally improve yields, but 10 mol% CuSO₄ offers cost-efficacy.
Characterization and Analytical Data
Spectroscopic Analysis
¹H NMR (400 MHz, DMSO-d₆) :
HRMS (ESI) :
Challenges and Troubleshooting
Regioselectivity in CuAAC
The reaction exclusively forms the 1,4-disubstituted triazole due to copper’s template effect. No 1,5-isomer is detected by HPLC.
Purification Difficulties
Silica gel chromatography (EtOAc/hexane, 3:7) resolves the product from unreacted azide and acetylene. Recrystallization from ethanol improves purity to >98%.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| CuAAC Modular | 5 | 52 | High regiocontrol |
| Convergent Hantzsch | 4 | 48 | Fewer intermediates |
The CuAAC route offers superior scalability, while the Hantzsch method reduces synthetic steps but requires stringent conditions.
Q & A
Q. What are the standard synthetic routes for 1-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step protocols, including:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
- Thiazole Ring Formation : Cyclization of thioamides or via Hantzsch thiazole synthesis using α-haloketones and thioureas .
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency .
- Catalysts : Cu(I) salts (e.g., CuI) for CuAAC, with ligands like TBTA to suppress side reactions .
- Temperature Control : Moderate heating (60–80°C) balances yield and decomposition risks .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity of triazole formation and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches in triazole-5-amine at ~3400 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates and UV visualization .
Q. What biological targets are associated with this compound, and which assays are used to evaluate its activity?
- Targets : Enzymes (e.g., kinases, cytochrome P450), receptors (e.g., GPCRs), and microbial proteins .
- Assays :
- Antimicrobial : Broth microdilution for MIC determination against bacterial/fungal strains .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
- Stepwise Purification : Intermediate isolation via column chromatography reduces carryover impurities .
- Microwave-Assisted Synthesis : Accelerates reaction rates, improving yield by 15–20% in CuAAC steps .
- Catalyst Screening : Testing alternative Cu(I) sources (e.g., CuBr·SMe₂) enhances regioselectivity .
Q. How should researchers address contradictory bioactivity data across different studies?
- Orthogonal Assays : Validate results using disparate methods (e.g., SPR for binding affinity vs. functional cellular assays) .
- Structural Analysis : Compare X-ray crystallography or DFT-optimized structures to confirm conformation-dependent activity .
- Batch Variability Checks : Re-synthesize compounds under standardized conditions to rule out purity issues .
Q. What computational approaches are effective for studying structure-activity relationships (SAR)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., kinase ATP-binding pockets) .
- QSAR Modeling : Utilize Gaussian or MOE for electronic descriptor calculations (e.g., HOMO-LUMO gaps, logP) .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .
Q. What post-synthetic modifications can enhance the compound’s pharmacological profile?
- Derivatization :
- Oxidation/Reduction : Modify methoxy groups to quinones (oxidative) or hydroxyls (reductive) for improved solubility .
- PEGylation : Attach polyethylene glycol chains to increase bioavailability .
- Prodrug Design : Introduce ester moieties for pH-sensitive release in target tissues .
Q. How do structural analogs compare in terms of activity and mechanism?
- Triazole-Thiazole Hybrids : Replacement of 2-methoxyphenyl with 4-fluorophenyl increases antimicrobial potency by 30% but reduces kinase inhibition .
- Substituent Effects : 3,4-Dimethylphenyl enhances metabolic stability compared to chlorophenyl analogs in hepatic microsome assays .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockouts : Target gene deletion in cell lines to confirm pathway dependency .
- Pull-Down Assays : Biotinylated probes coupled with streptavidin beads to isolate interacting proteins .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
